molecular formula C9H11Cl3N2O B6182576 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride CAS No. 2624136-44-1

6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride

Cat. No. B6182576
CAS RN: 2624136-44-1
M. Wt: 269.6
InChI Key:
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Description

Spiro-azetidin-2-one derivatives are a class of spirocyclic compounds characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have received special attention in medicinal chemistry because of their promising biological activity .


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . For instance, the synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .


Molecular Structure Analysis

In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

Azetidines show few of the exceptional properties associated with aziridines due to less strain in the four-membered ring . They have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Future Directions

Spiro-azetidin-2-one derivatives and other spirocyclic compounds continue to be an active area of research due to their promising biological activity and therapeutic properties . Future research may focus on developing new synthetic methodologies and exploring their potential applications in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride' involves the formation of the spirocyclic ring system through a cyclization reaction. The chloro substituent is introduced through a substitution reaction. The dihydrochloride salt is formed through a salt formation reaction.", "Starting Materials": [ "2,3-dihydrofuran", "3-aminopiperidine", "2-chloropyridine", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,3-dihydrofuran is reacted with 3-aminopiperidine in the presence of acetic acid and ethanol to form the intermediate 3-(2-furyl)-1-azetidinamine.", "Step 2: 3-(2-furyl)-1-azetidinamine is reacted with 2-chloropyridine in the presence of sodium hydroxide to form the intermediate '6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine].", "Step 3: '6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine' is reacted with hydrochloric acid to form the dihydrochloride salt of the compound." ] }

CAS RN

2624136-44-1

Molecular Formula

C9H11Cl3N2O

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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